molecular formula C12H15F3N2O B14874080 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine

2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine

Cat. No.: B14874080
M. Wt: 260.26 g/mol
InChI Key: ZIGVLVASXOYEMX-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H13F3N2O It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with piperidin-3-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine
  • 3-Chloro-2-(piperidin-3-ylmethoxy)-5-trifluoromethyl-pyridine

Comparison

Compared to similar compounds, 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 4-position trifluoromethyl group may confer different electronic properties compared to the 3-position, influencing the compound’s interaction with molecular targets.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-5-17-11(6-10)18-8-9-2-1-4-16-7-9/h3,5-6,9,16H,1-2,4,7-8H2

InChI Key

ZIGVLVASXOYEMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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